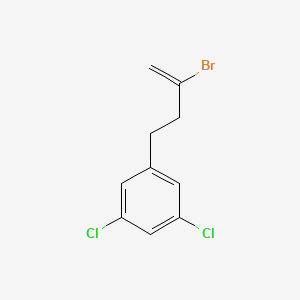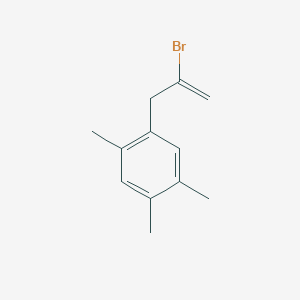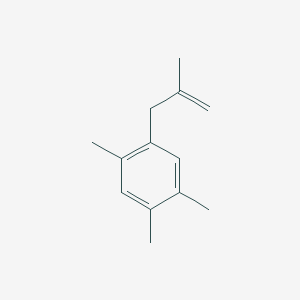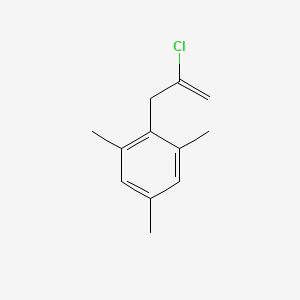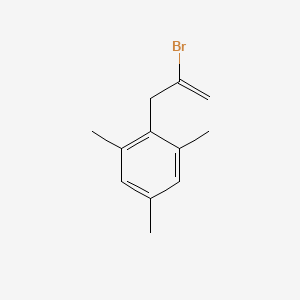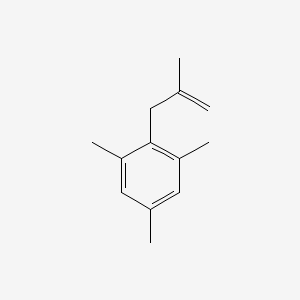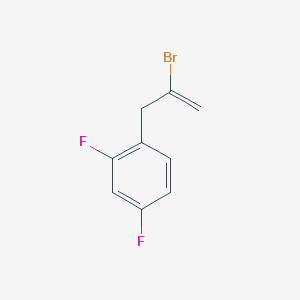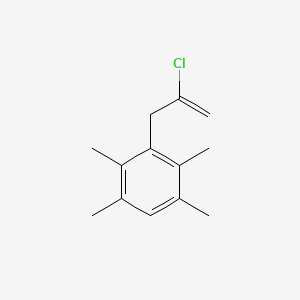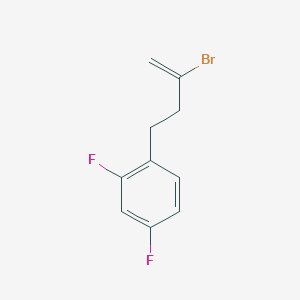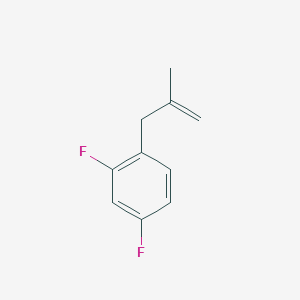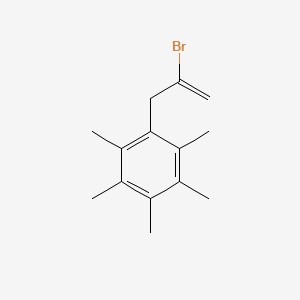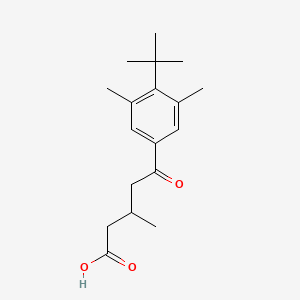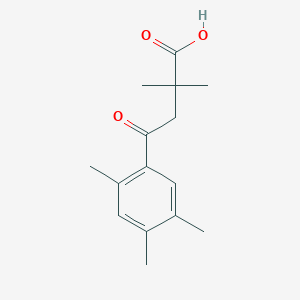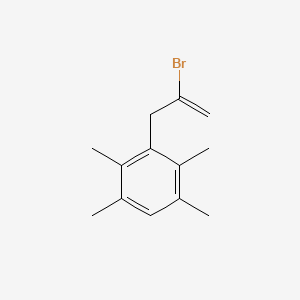
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene
Descripción general
Descripción
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is a chemical compound that has been widely used in scientific research. It is also known as TFPB and is a useful tool for studying protein-protein interactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained and characterized, revealing variations in crystalline structures and conformations influenced by different solvents. This research demonstrates the intricate relationship between molecular structure and solvation, which could inform the design of new materials or chemical processes (Szlachcic, Migda, & Stadnicka, 2007).
In another study, the synthesis of 3-Bromo-(bromomethyl)-l-propene from pentaerytritol through halogenated reaction, oxidation, and thermal decomposition was reported. The process highlights the potential for creating complex brominated compounds, which could serve as intermediates in organic synthesis (Ping Yu, 2009).
Material Science and Polymer Chemistry
- Novel copolymers of styrene with halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates have been prepared, showcasing the synthesis and characterization of materials with potential applications in high-performance plastics and electronics. The study emphasizes the role of halogenated compounds in modifying polymer properties (Kharas et al., 2016).
Organic Chemistry and Catalysis
Research into the preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene explores its use in SE′ reactions with aldehydes and surveys radical reactions for C-alkylation. This work illustrates the utility of brominated propenes in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds (Williams, Shah, Brooks, & Zorn, 2016).
The mechanism of chain-growth polymerization of bromo-chloromagnesio-hexylthiophene with Ni(dppp)Cl2 has been studied, resulting in well-defined poly(3-hexylthiophene). This research highlights the potential of halogenated compounds in facilitating controlled polymerization processes, essential for the development of conductive polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Propiedades
IUPAC Name |
3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOVVRIDGAPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



